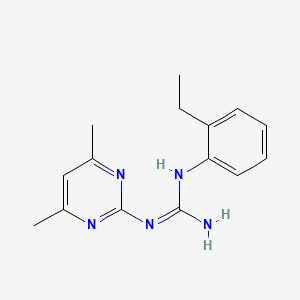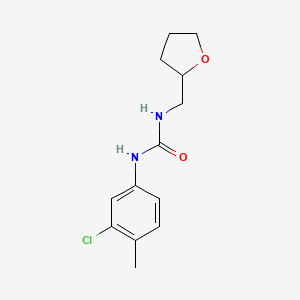
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-ethylphenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-ethylphenyl)guanidine, commonly known as MPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MPD is a selective agonist of the transient receptor potential melastatin 8 (TRPM8) channel, which is a member of the transient receptor potential (TRP) ion channel family.
Wirkmechanismus
MPD activates the N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-ethylphenyl)guanidine channel, which is a non-selective cation channel that is permeable to calcium and sodium ions. Activation of the this compound channel by MPD leads to an influx of calcium and sodium ions into the cell, which triggers a series of downstream signaling events. These signaling events ultimately lead to the physiological effects of MPD, including pain relief, anti-inflammatory effects, and anti-tumor effects.
Biochemical and physiological effects:
MPD has been shown to have a range of biochemical and physiological effects. In addition to its pain-relieving, anti-inflammatory, and anti-tumor effects, MPD has been shown to have antioxidant properties and to regulate the expression of various genes involved in cell proliferation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
MPD has several advantages for use in lab experiments. It is a highly selective agonist of the N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-ethylphenyl)guanidine channel, which allows for precise targeting of this channel in experimental settings. Additionally, MPD has a relatively long half-life, which allows for sustained activation of the this compound channel. However, there are also some limitations to the use of MPD in lab experiments. One limitation is that MPD can be toxic at high concentrations, which can limit its use in certain experimental settings. Additionally, the effects of MPD may be influenced by other factors, such as the concentration of calcium ions in the cell.
Zukünftige Richtungen
There are several future directions for research on MPD. One area of focus is the development of more potent and selective agonists of the N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-ethylphenyl)guanidine channel. Additionally, further research is needed to fully understand the mechanisms underlying the anti-inflammatory and anti-tumor effects of MPD. Finally, the potential use of MPD in combination with other drugs for the treatment of various diseases should be explored further.
Synthesemethoden
The synthesis of MPD involves the reaction of 2-ethylphenyl isocyanate with 4,6-dimethyl-2-pyrimidinamine in the presence of a catalyst, followed by the addition of guanidine hydrochloride. The resulting product is then purified through recrystallization to obtain pure MPD.
Wissenschaftliche Forschungsanwendungen
MPD has been extensively studied for its potential applications in various areas of scientific research. The N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-ethylphenyl)guanidine channel, which is activated by MPD, is primarily expressed in sensory neurons and plays a crucial role in thermosensation and pain perception. Therefore, MPD has been investigated for its potential use in the treatment of chronic pain, including neuropathic pain and cancer pain. Additionally, MPD has been shown to have anti-inflammatory and anti-tumor effects, making it a potential candidate for the treatment of inflammatory diseases and cancer.
Eigenschaften
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-4-12-7-5-6-8-13(12)19-14(16)20-15-17-10(2)9-11(3)18-15/h5-9H,4H2,1-3H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXHLAITEKXHPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1N/C(=N\C2=NC(=CC(=N2)C)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[1-isopropyl-4-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazol-5-ylidene]methyl}-1-(4-methoxyphenyl)-1H-tetrazole](/img/structure/B5362494.png)
![2-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5362499.png)
![3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5362507.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5362524.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5362529.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]acetamide](/img/structure/B5362537.png)
![N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5362542.png)
![(4R)-4-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-L-prolinamide](/img/structure/B5362548.png)
![N-cyclohexyl-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5362550.png)
![1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5362563.png)
![(3-{5-[(3-ethyl-4-isopropylpiperazin-1-yl)carbonyl]pyridin-2-yl}phenyl)methanol](/img/structure/B5362577.png)
![3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-N-1,3-thiazol-2-ylacrylamide](/img/structure/B5362584.png)

![N-(4-methoxy-2-methylphenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5362598.png)